molecular formula C15H24N2O4S B5413254 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine

Cat. No.: B5413254
M. Wt: 328.4 g/mol
InChI Key: WGCSKMJQUSROLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxy-4-methylbenzenesulfonyl group and an ethyl group.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-5-16-6-8-17(9-7-16)22(18,19)15-11-13(20-3)12(2)10-14(15)21-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSKMJQUSROLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.